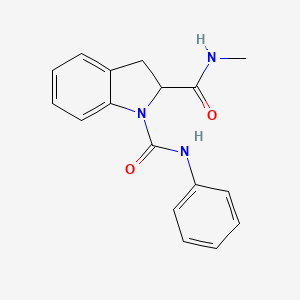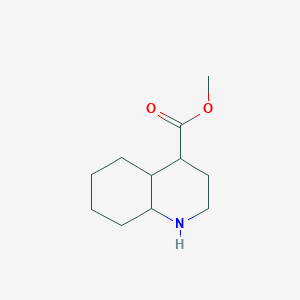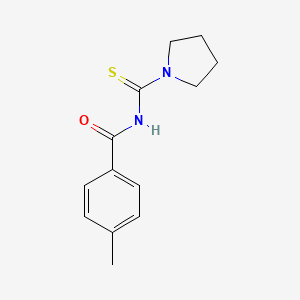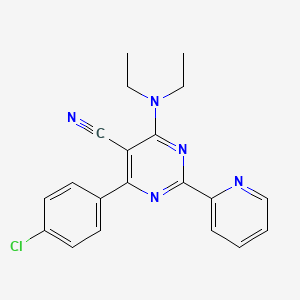
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-Chloro-6-diethylamino-2-pyridinyl-5-pyrimidinecarbonitrile or 4-Chloro-6-DEAP, is a powerful and versatile compound used in a variety of scientific applications. 4-Chloro-6-DEAP is a small molecule that has been used in the synthesis of various compounds and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry. 4-Chloro-6-DEAP is a versatile compound that has been used in the synthesis of various compounds and has been studied for its potential applications in pharmaceuticals, agriculture, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 4-chloro-2-phenyl-5-pyrimidinecarbonitrile, a compound structurally similar to the chemical , has been used to synthesize various pyrrolo[2,3-d]pyrimidine derivatives, which are significant in medicinal chemistry (Kim & Santilli, 1971).
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, demonstrating the versatility of such structures in creating compounds with potential antibacterial properties (Rostamizadeh et al., 2013).
- The Suzuki-Miyaura cross-coupling reaction utilized 4,6-dichloropyrimidine, closely related to the specified chemical, to create functionalized dinucleophilic fragments, indicating potential applications in supramolecular chemistry and medicinal chemistry (Naseer et al., 2014).
Antibacterial and Antimicrobial Applications
- Novel pyrimidine-based heterocycles, synthesized from compounds structurally related to the specified chemical, have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria (Shehta & Abdel Hamid, 2019).
- The synthesis of new pyrimidines and condensed pyrimidines, including derivatives of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has shown antimicrobial activity, suggesting potential in developing antimicrobial agents (Abdelghani et al., 2017).
Other Potential Applications
- Pyridine and fused pyridine derivatives, including those structurally related to the specified compound, have been explored for various applications, indicating a broad potential in chemical synthesis and drug development (Al-Issa, 2012).
- The compound's structural analogs have been used in the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were evaluated for their antimicrobial and antioxidant activities (Flefel et al., 2018).
- Ultrasound-mediated synthesis of thiadiazolopyrimidine derivatives, structurally similar to the compound , showed potential as anticancer agents, indicating a possible application in cancer research (Tiwari et al., 2016).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-26(4-2)20-16(13-22)18(14-8-10-15(21)11-9-14)24-19(25-20)17-7-5-6-12-23-17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYHBIPHPQMDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(diethylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
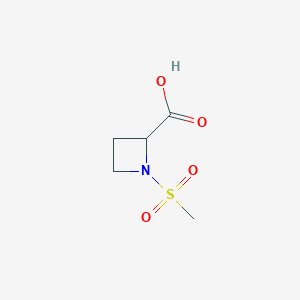
![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

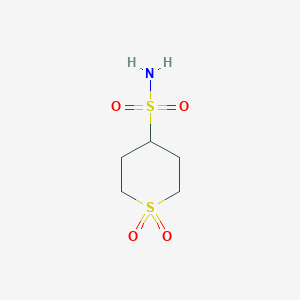
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)

